5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE
Description
This compound features a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide is attached to a phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety at the meta position. The structure combines aromaticity (oxazole and phenyl rings) with a lactam (pyrrolidinone), suggesting applications in medicinal chemistry, such as enzyme inhibition or CNS-targeting agents .
Properties
IUPAC Name |
5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-13(9-16-21-10)15(20)17-11-4-2-5-12(8-11)18-7-3-6-14(18)19/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPZTMJRLHWISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(6-Methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Core Structure : 1,2-oxazole with 5-methyl and 4-carboxamide groups.
- Substituent: A 6-methoxypyridin-3-yl group replaces the pyrrolidinone-substituted phenyl.
- Molecular Formula : C₁₇H₁₅N₃O₃; Molar Mass : 309.32 g/mol .
- Compared to the pyrrolidinone in the target compound, pyridine lacks hydrogen-bond-donating capacity, possibly reducing solubility in polar solvents.
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
- Core Structure : Similar 1,2-oxazole backbone.
- Substituent : 4-(Trifluoromethyl)phenyl group attached to the carboxamide.
- Key Differences: The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and altering electronic properties (e.g., increased acidity of adjacent protons). The absence of a hydrogen-bonding moiety (like pyrrolidinone) may reduce target affinity but improve passive diffusion .
3-PHENYL-1,2,4-OXADIAZOLE-5-CARBALDEHYDE (CAS 73217-75-1)
- Core Structure : 1,2,4-oxadiazole, a bioisostere for esters or amides.
- Substituents : Phenyl group at position 3 and aldehyde at position 4.
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Implications of Structural Variations
- Bioavailability: The pyrrolidinone group in the target compound may improve water solubility, whereas CF₃ or methoxy groups enhance lipophilicity .
- Reactivity : Aldehyde-containing oxadiazoles (e.g., CAS 73217-75-1) are more reactive than carboxamides, enabling covalent binding or further synthesis .
- Target Affinity: Hydrogen-bond donors (pyrrolidinone) could favor interactions with enzymes (e.g., kinases or proteases), while aromatic systems (pyridine, phenyl) may engage in π-π stacking.
Biological Activity
5-Methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a novel compound belonging to the oxazole class, characterized by its unique structural features including an oxazole ring, a pyrrolidinone moiety, and a phenyl group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications due to its biological activity.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15N3O3 |
| CAS Number | 1209598-00-4 |
| SMILES | CC1=C(C=CC(=C1)N(C(=O)C2=CC=N2)C)N4CCCC4=O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding involves various interactions including hydrogen bonding and hydrophobic interactions, which modulate the activity of these biological targets.
Antiproliferative Activity
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound inhibits the growth of colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Study 1: Anticancer Activity
A study conducted on the antiproliferative effects of oxazole derivatives, including this compound, revealed that it significantly reduced cell viability in HCT-116 cells at concentrations as low as 10 µM. The mechanism was linked to the inhibition of topoisomerase I activity, which is crucial for DNA replication.
Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that it acts as a competitive inhibitor of certain kinases, leading to decreased phosphorylation of target proteins essential for tumor growth.
Research Findings
A summary of key findings related to the biological activity of this compound is presented below:
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Anticancer Activity | HCT-116 | 10 | Significant reduction in viability |
| Enzyme Inhibition | Various kinases | Varies | Competitive inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
